molecular formula C18H21N7O6S B11478977 methyl 2-[({[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzoate

methyl 2-[({[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B11478977
M. Wt: 463.5 g/mol
InChI Key: ROIGNVNPWLYAHT-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound that features a variety of functional groups, including oxadiazole, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole and triazole intermediates, which are then coupled with the benzoate derivative. Common reagents used in these reactions include hydrazine derivatives, sulfur-containing compounds, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced chemical engineering techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amino derivatives .

Scientific Research Applications

METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(2-{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHOXYBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N7O6S

Molecular Weight

463.5 g/mol

IUPAC Name

methyl 2-[[2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C18H21N7O6S/c1-5-25-16(14-15(19)24-31-23-14)21-22-18(25)32-8-13(26)20-10-7-12(29-3)11(28-2)6-9(10)17(27)30-4/h6-7H,5,8H2,1-4H3,(H2,19,24)(H,20,26)

InChI Key

ROIGNVNPWLYAHT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C3=NON=C3N

Origin of Product

United States

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